molecular formula C59H84N16O12 B3029341 (Des-Gly10,D-Ser4,D-Leu6,Pro-NHEt9)-LHRH CAS No. 62621-13-0

(Des-Gly10,D-Ser4,D-Leu6,Pro-NHEt9)-LHRH

Numéro de catalogue B3029341
Numéro CAS: 62621-13-0
Poids moléculaire: 1209.4 g/mol
Clé InChI: GFIJNRVAKGFPGQ-WQVASJQXSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Unusual Anti-Reproductive Properties

The analog known as [D-Leu6,des-Gly-NH2(10)]-LHRH ethylamide has been studied for its effects on male rats' reproductive systems. When administered in nanogram quantities twice daily for 40 days, it significantly increased serum luteinizing hormone (LH) and follicle-stimulating hormone (FSH) levels. Despite this increase, the analog suppressed the weights of accessory sex organs and decreased plasma and testicular testosterone concentrations. Interestingly, it did not affect body, pituitary, or testis weights, nor did it alter spermatogenesis or the morphology or density of Leydig cells. This suggests that the analog may have a direct effect on the testes, which warrants further investigation .

Synthesis and Biological Properties

The synthesis of [D-Ala6, des-Gly-NH2(10)]-LH-RH ethylamide, a nonapeptide analog of luteinizing hormone-releasing hormone (LH-RH), was achieved using solid-phase methodology. This analog demonstrated significantly enhanced LH- and FSH-releasing activity in vivo, being many times more potent than the naturally occurring hormone. Specifically, in immature male rats, the analog showed an LH-releasing activity of 1600% and FSH-releasing activity of 1200% compared to LH-RH. These findings indicate a substantial increase in potency, which could have implications for therapeutic applications where modulation of LH and FSH is desired .

Pituitary-Gonadal Response in Normal Men

The LHRH analog D-Ser(TBU)6-Des Gly10-LHRH-ethylamide was administered subcutaneously to five normal male volunteers to study its dose-response characteristics. The analog's relative potency was found to be approximately sixty times (FSH) and forty times (LH) that of the parent peptide. Notably, the increased potency and duration of action of the analog led to an enhanced biological effect in terms of testosterone release. The prolonged duration of action suggests the feasibility of a single daily dosage regime. However, further chronic studies are recommended to determine the optimal dosage schedules in normal volunteers .

Applications De Recherche Scientifique

1. In Vitro Digestion and Human Food Safety

Luteinizing hormone releasing hormone analog (LHRHa), including variations like (Des-Gly10,D-Ser4,D-Leu6,Pro-NHEt9)-LHRH, is used for induced spawning of fish. Research on its stability under simulated human gastric conditions indicated that LHRHa would be completely digested in the human stomach, posing no risk in human food consumption. This supports the safety of LHRHa in aquaculture practices (Su et al., 2016).

2. Binding and Internalization in Pituitary Cells

Studies on iodinated LHRH analogs, including forms of (Des-Gly10,D-Ser4,D-Leu6,Pro-NHEt9)-LHRH, demonstrated their competitive uptake in pituitary tissues of rats. This suggests a mechanism where labeled and unlabeled hormones compete for specific receptor sites in the pituitary (Reeves et al., 1977).

3. Progesterone Secretion Inhibition in Monkeys

Research on Macaca fascicularis monkeys revealed that certain LHRH agonists, including [D-Ser(TBU)6,des-Gly-NH2(10)]LHRH ethylamide, can significantly decrease plasma progesterone levels when administered during specific menstrual cycle phases. This showcases potential applications in studying luteal function inhibition (Raynaud et al., 1980).

4. Impact on Testicular Gonadotrophin Receptors and Spermatogenesis

Treatment with (Des-Gly10,D-Ser4,D-Leu6,Pro-NHEt9)-LHRH and its agonists in male rats led to a significant reduction in testicular LH and prolactin receptor levels, accompanied by decreased plasma testosterone levels and testis weight. This suggests a direct impact on spermatogenesis and reproductive function (Labrie et al., 1978).

5. Inhibition at LHRH Receptor Sites

Modifications of LHRH analogs, including those similar to (Des-Gly10,D-Ser4,D-Leu6,Pro-NHEt9)-LHRH, have been studied for their potential as active-site-directed irreversible inhibitors. This research enhances understanding of LHRH analogs as both agonists and antagonists at receptor sites (Bowers et al., 1974).

Propriétés

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C59H84N16O12/c1-6-63-57(86)48-14-10-22-75(48)58(87)41(13-9-21-64-59(60)61)68-51(80)42(23-32(2)3)69-52(81)43(24-33(4)5)70-53(82)44(25-34-15-17-37(77)18-16-34)71-56(85)47(30-76)74-54(83)45(26-35-28-65-39-12-8-7-11-38(35)39)72-55(84)46(27-36-29-62-31-66-36)73-50(79)40-19-20-49(78)67-40/h7-8,11-12,15-18,28-29,31-33,40-48,65,76-77H,6,9-10,13-14,19-27,30H2,1-5H3,(H,62,66)(H,63,86)(H,67,78)(H,68,80)(H,69,81)(H,70,82)(H,71,85)(H,72,84)(H,73,79)(H,74,83)(H4,60,61,64)/t40-,41-,42-,43+,44-,45-,46-,47+,48-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFIJNRVAKGFPGQ-WQVASJQXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C59H84N16O12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1209.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Des-Gly10,D-Ser4,D-Leu6,Pro-NHEt9)-LHRH

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Des-Gly10,D-Ser4,D-Leu6,Pro-NHEt9)-LHRH
Reactant of Route 2
Reactant of Route 2
(Des-Gly10,D-Ser4,D-Leu6,Pro-NHEt9)-LHRH
Reactant of Route 3
Reactant of Route 3
(Des-Gly10,D-Ser4,D-Leu6,Pro-NHEt9)-LHRH
Reactant of Route 4
Reactant of Route 4
(Des-Gly10,D-Ser4,D-Leu6,Pro-NHEt9)-LHRH
Reactant of Route 5
Reactant of Route 5
(Des-Gly10,D-Ser4,D-Leu6,Pro-NHEt9)-LHRH
Reactant of Route 6
Reactant of Route 6
(Des-Gly10,D-Ser4,D-Leu6,Pro-NHEt9)-LHRH

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.